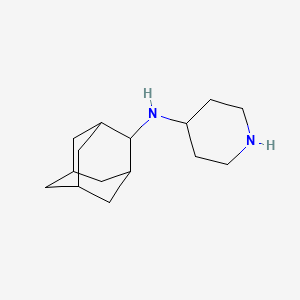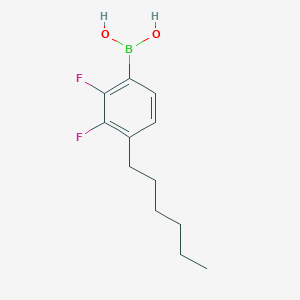
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one
Descripción general
Descripción
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that features a unique structure combining naphthalene, pyridine, and imidazolidinone moieties
Métodos De Preparación
The synthesis of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts to facilitate the process.
Análisis De Reacciones Químicas
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one can be compared to other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of naphthalene and pyridine moieties, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15N3O |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-20(10-11-21(18)17-6-3-9-19-13-17)16-8-7-14-4-1-2-5-15(14)12-16/h1-9,12-13H,10-11H2 |
Clave InChI |
VPMDSBXKDLGEKK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=CC3=CC=CC=C3C=C2)C4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Xanthene-9-carboxamide, N-[2-(1-methylethyl)-2H-tetrazol-5-yl]-](/img/structure/B8556480.png)

![tert-butyl 4-[3-[1-[5-chloro-3-[[1-(4-methoxycarbonylphenyl)cyclopropyl]carbamoyl]pyridin-2-yl]azetidin-3-yl]oxyphenyl]piperazine-1-carboxylate](/img/structure/B8556486.png)
![Benzamide,5-chloro-2-hydroxy-n-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B8556504.png)





![Furo[3,2-c]pyridine-2-carboxylic acid,4-(hydroxymethyl)-,methyl ester](/img/structure/B8556551.png)



